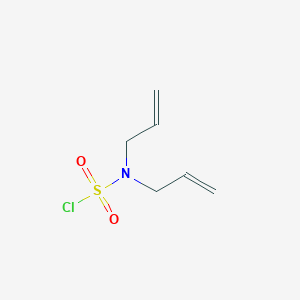![molecular formula C20H18N4OS B2736409 4-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile CAS No. 897466-37-4](/img/structure/B2736409.png)
4-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile” is a chemical compound extensively used in scientific research for its diverse applications. It’s part of a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones .
Synthesis Analysis
The synthesis of this compound involves a highly accelerated N-formylation of N-isopropylpiperazine using a mild heterogeneous catalyst, sulfated tungstate . The formylated piperazine moiety is then condensed with substituted 2-aminobenzothiazoles to form corresponding Schiff base intermediates .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by elemental analysis and use of spectroscopic data (FTIR and 1H NMR) . The compound’s structure includes a piperazine ring, a benzothiazole ring, and a thiazolidinone ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include N-formylation, heterocyclization, and treatment with thioglycolic acid . The formylated piperazine moiety is condensed with substituted 2-aminobenzothiazoles to form Schiff base intermediates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using FTIR, 1H NMR, and 13C NMR spectroscopy . The compound has a melting point of 189–191 °C .Scientific Research Applications
Antimicrobial and Antiviral Activities
Antimicrobial Potential : Compounds structurally related to "4-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile" have been synthesized and evaluated for their antimicrobial properties. For instance, a study on new urea and thiourea derivatives of piperazine doped with Febuxostat revealed significant antimicrobial activities, suggesting a potential avenue for the development of new antimicrobial agents (R. C. Krishna Reddy et al., 2013).
Antiviral Properties : The same study also highlighted promising antiviral activities against the Tobacco mosaic virus (TMV), indicating the potential for these compounds to contribute to antiviral research and development (R. C. Krishna Reddy et al., 2013).
Synthesis and Biological Activities
Novel Syntheses : Research into the synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine, including their biological activities, underscores the versatility of piperazine-based compounds in generating new chemical entities with potential biological applications (Z. Xia, 2015).
Biological Activity Evaluations : Studies on the synthesis and biological activities of compounds containing the piperazine moiety, such as those evaluating antimicrobial and antiviral effects, highlight the broad utility of these compounds in pharmaceutical research and development (P. Mhaske et al., 2014).
Future Directions
Properties
IUPAC Name |
4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-14-2-7-17-18(12-14)26-20(22-17)24-10-8-23(9-11-24)19(25)16-5-3-15(13-21)4-6-16/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOLXEZJXKWJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate](/img/structure/B2736333.png)
![(8As)-spiro[2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-7,1'-cyclopropane]](/img/structure/B2736335.png)
![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2736339.png)



![N-[(Z)-[(2Z)-1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B2736344.png)
![7-Chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2736345.png)


